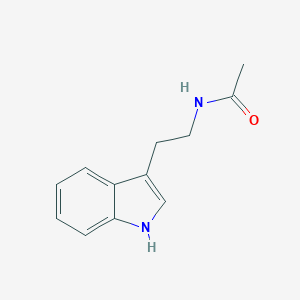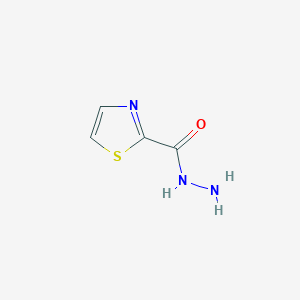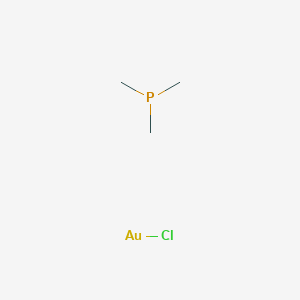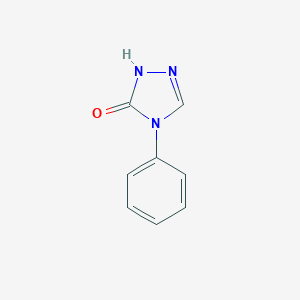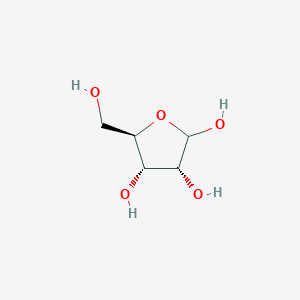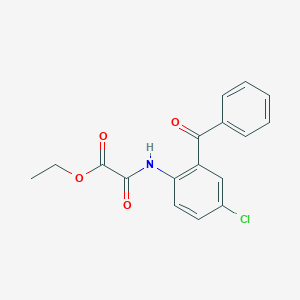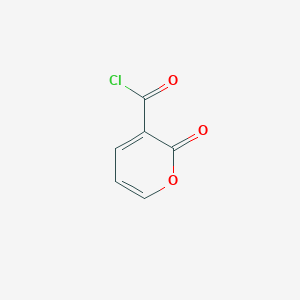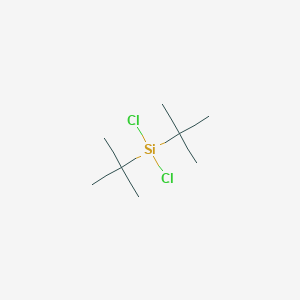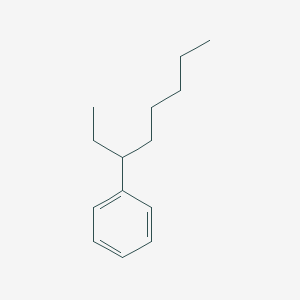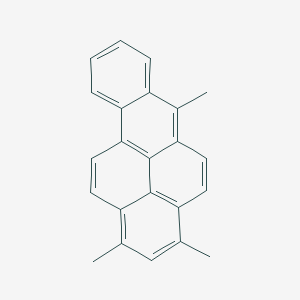
BENZO(a)PYRENE, 1,3,6-TRIMETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to industrial and natural sources. It has been identified as a potent carcinogen and mutagen, and has been linked to several health issues in humans and animals.
Mecanismo De Acción
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- exerts its toxic effects through several mechanisms, including the formation of DNA adducts, oxidative stress, and inflammation. It is metabolized in the body to form reactive intermediates that can react with DNA and other cellular components, leading to mutations and other cellular damage. It has also been shown to activate several signaling pathways that regulate cell growth, differentiation, and death.
Biochemical and physiological effects:
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- has been shown to have several biochemical and physiological effects on the body. It can induce oxidative stress, which can lead to lipid peroxidation, protein oxidation, and DNA damage. It can also cause inflammation, which can lead to tissue damage and dysfunction. In addition, it can affect the expression of several genes and proteins that regulate cell growth, differentiation, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- is a useful tool for studying the mechanisms of carcinogenesis and mutagenesis. It can be used to induce DNA damage and other cellular effects in vitro and in vivo. However, its use in lab experiments is limited by its toxicity and potential for side reactions. Careful handling and disposal procedures are necessary to ensure the safety of researchers and the environment.
Direcciones Futuras
Future research on BENZO(a)PYRENE, 1,3,6-TRIMETHYL- should focus on several areas, including the development of new methods for its synthesis, the identification of new biomarkers for its exposure and toxicity, and the development of new strategies for its prevention and treatment. In addition, more research is needed to understand the mechanisms of its carcinogenic and mutagenic effects, and to develop new interventions to mitigate its harmful effects on human health and the environment.
Conclusion:
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- is a potent carcinogen and mutagen that has been extensively studied for its toxic effects on human health and the environment. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the harmful effects of this compound and to develop new strategies for its prevention and treatment.
Métodos De Síntesis
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- can be synthesized by several methods, including the reaction of trimethylbenzene with benzoquinone in the presence of a catalyst, or the reaction of 1,3,6-trimethylphenanthrene with benzene in the presence of a catalyst. The synthesis of this compound is challenging due to its complex structure and the potential for side reactions.
Aplicaciones Científicas De Investigación
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- has been extensively studied for its role in carcinogenesis and mutagenesis. It has been shown to induce DNA damage, oxidative stress, and inflammation in cells and tissues. It has also been linked to several types of cancer, including lung, liver, and skin cancer. In addition to its carcinogenic properties, BENZO(a)PYRENE, 1,3,6-TRIMETHYL- has been shown to have immunotoxic, neurotoxic, and reproductive toxic effects.
Propiedades
Número CAS |
16757-92-9 |
|---|---|
Nombre del producto |
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- |
Fórmula molecular |
C23H18 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1,3,6-trimethylbenzo[a]pyrene |
InChI |
InChI=1S/C23H18/c1-13-12-14(2)17-9-11-21-20-7-5-4-6-18(20)15(3)19-10-8-16(13)22(17)23(19)21/h4-12H,1-3H3 |
Clave InChI |
BZBLXOWOIQZQPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C5=CC=CC=C35)C)C |
SMILES canónico |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C5=CC=CC=C35)C)C |
Otros números CAS |
16757-92-9 |
Sinónimos |
1,3,6-Trimethylbenzo[a]pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



